molecular formula C22H23N5O2S B2832876 5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-44-4

5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2832876
CAS No.: 868220-44-4
M. Wt: 421.52
InChI Key: FONXXRSVQTYLHR-UHFFFAOYSA-N
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Description

This compound features a bicyclic thiazolo[3,2-b][1,2,4]triazol-6-ol core with a hydroxyl group at position 5. At position 5, it bears a methyl group substituted with a 3-methoxyphenyl ring and a 4-phenylpiperazinyl moiety. The hydroxyl group at position 6 may enhance solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

5-[(3-methoxyphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-29-18-9-5-6-16(14-18)19(20-21(28)27-22(30-20)23-15-24-27)26-12-10-25(11-13-26)17-7-3-2-4-8-17/h2-9,14-15,19,28H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONXXRSVQTYLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under reflux conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with a suitable halogenated precursor.

    Final Coupling with the Methoxyphenyl Group: The final step involves coupling the intermediate with 3-methoxyphenylboronic acid using palladium-catalyzed cross-coupling reactions such as Suzuki coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurological and psychological disorders.

Mechanism of Action

The mechanism of action of 5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications at Position 5

The 5-position substituents significantly influence biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent at Position 5 Key Features
Target Compound (3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl Combines aryl and piperazine moieties; moderate lipophilicity
5-((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f) (4-Chlorophenylamino)methylene Electron-withdrawing Cl group; higher melting point (>280°C)
5-(4-Methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (4b) 4-Methoxybenzylidene Extended conjugation; UV absorbance at 390 nm
5-(3-Nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5a) 3-Nitrobenzylidene Strong electron-withdrawing NO₂ group; lower yield (62%)

Key Observations :

  • Arylidene derivatives (e.g., 4b, 5a) show strong UV absorption, useful for analytical tracking .
  • Chloro or nitro substituents increase melting points and metabolic stability but may reduce solubility .

Key Observations :

  • Fluorophenyl derivatives (e.g., 3c) demonstrate high selectivity in seizure models, likely due to enhanced blood-brain barrier penetration .
  • Piperazine moieties (as in the target compound) are understudied in anticonvulsant contexts but may offer novel mechanisms via neurotransmitter modulation.

Key Observations :

  • Lower yields in nitro-substituted analogs (e.g., 5a) suggest steric or electronic challenges during cyclocondensation .
  • Hydroxyl groups (as in the target compound) likely improve aqueous solubility compared to sulfonyl or nitro derivatives.

Structure-Activity Relationship (SAR) Insights

  • Electron-donating groups (e.g., 3-methoxy in the target compound) may enhance receptor binding via H-bonding or π-π interactions .
  • Piperazine moieties improve CNS targeting but require balancing lipophilicity to avoid excessive plasma protein binding .

Q & A

Q. Table 1: Functional Groups and Pharmacological Roles

Group Role Reference
Thiazolo-triazole coreEnhances binding to enzymes/receptors via heteroatom interactions
3-MethoxyphenylImproves lipophilicity and membrane permeability
4-PhenylpiperazineTargets CNS receptors (e.g., 5-HT1A, D2)

Basic: What are the standard synthetic routes, and what parameters critically affect yield and purity?

Answer:
Synthesis typically involves multi-step reactions:

Core formation : Cyclization of thiazole and triazole precursors under reflux in ethanol or acetonitrile .

Substituent coupling : Mannich-type reactions or nucleophilic substitution to attach the 3-methoxyphenyl and piperazine groups .

Purification : Column chromatography or recrystallization in methanol/chloroform mixtures .

Q. Critical Parameters :

  • Temperature : Optimal cyclization occurs at 80–100°C; higher temperatures degrade sensitive groups .
  • Catalysts : Triethylamine or DMF improves coupling efficiency .
  • Reaction time : Over 12 hours for cyclization steps to ensure completion .

Q. Table 2: Synthesis Optimization

Step Optimal Conditions Yield Range Purity
Cyclization80°C, DMF, 12h60–75%>90%
Piperazine couplingRT, triethylamine, 6h50–65%85–90%
PurificationMethanol/chloroform (3:1)>95%

Basic: Which spectroscopic techniques are essential for characterization, and how are data interpreted?

Answer:

  • 1H/13C NMR : Confirms substituent integration and stereochemistry.
    • Key signals : Thiazole protons (δ 7.2–7.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]+: ~480–500 Da) .
  • IR spectroscopy : Identifies hydroxyl (3200–3400 cm⁻¹) and C-N stretches (1250–1350 cm⁻¹) .

Methodological Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Advanced: How can computational modeling guide the design of derivatives with enhanced activity?

Answer:

  • Molecular docking : Predict binding affinity to targets (e.g., 5-HT1A or kinases) using software like AutoDock Vina.
    • Example : A study on similar compounds identified hydrogen bonds between the triazole core and His394 in 5-HT1A .
  • QSAR modeling : Correlate substituent electronegativity with IC50 values to prioritize derivatives .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns to validate binding modes .

Q. Table 3: Computational Insights

Target Key Interaction Predicted ΔG (kcal/mol)
5-HT1A receptorTriazole N-H…His394 hydrogen bond-9.2
EGFR kinaseMethoxyphenyl π-stacking with Phe723-8.7

Advanced: How do structural modifications influence biological activity?

Answer:

  • Piperazine substituents : Fluorophenyl groups enhance CNS penetration but reduce solubility .
  • Methoxy position : Para-methoxy on phenyl improves anticancer activity vs. meta .
  • Thiazole substitution : Methyl at position 2 increases metabolic stability .

Case Study : Replacing 4-phenylpiperazine with 4-(4-fluorophenyl)piperazine in a derivative increased 5-HT1A affinity by 3-fold .

Advanced: How to resolve contradictions in reported biological activities?

Answer: Contradictions often arise from:

  • Assay variability : Use standardized protocols (e.g., MTT for cytotoxicity, 72h incubation ).
  • Substituent effects : Compare derivatives with controlled modifications (e.g., halogen vs. methoxy).
  • Data normalization : Express IC50 values relative to positive controls (e.g., doxorubicin for cytotoxicity) .

Example : A compound showed 10 µM IC50 in one study (pH 7.4) but was inactive in another (pH 6.5) due to protonation differences .

Advanced: What in vitro assays are suitable for studying mechanism of action?

Answer:

  • Enzyme inhibition : Measure kinase activity via ADP-Glo™ assay .
  • Receptor binding : Radioligand displacement (e.g., [3H]-8-OH-DPAT for 5-HT1A) .
  • Apoptosis assays : Annexin V/PI staining with flow cytometry .

Q. Optimization Tips :

  • Use 1% DMSO as a vehicle control to avoid solvent toxicity .
  • Validate target engagement via Western blotting (e.g., p-ERK for receptor activation) .

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